Cas no 86631-56-3 (1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-)
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
- (R)-2,2-Bis(bromomethyl)-1,1-binaphthalene
- 2,2'-Bis(bromomethyl)-1,1'-binaphthalene
- (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
- R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene
- (1R)-2,2′-Bis(bromomethyl)-1,1′-binaphthalene (ACI)
- 1,1′-Binaphthalene, 2,2′-bis(bromomethyl)-, (R)- (ZCI)
- (R)-2,2′-Bis(bromomethyl)-1,1′-binaphthalene
- (R)-2,2′-Bis(bromomethyl)-1,1′-binaphthyl
-
- MDL: MFCD00185730
- Inchi: 1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
- Chave InChI: VUUUEDHFRJQSSY-UHFFFAOYSA-N
- SMILES: BrCC1C(C2=C(CBr)C=CC3C2=CC=CC=3)=C2C(C=CC=C2)=CC=1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 3
Propriedades Experimentais
- Densidade: 1.561±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 185-187 ºC (chloroform hexane )
- Ponto de ebulição: 538.1±50.0℃ at 760 mmHg
- Solubilidade: Insuluble (3.0E-6 g/L) (25 ºC),
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Informações de segurança
- Palavra de Sinal:Danger
- Declaração de perigo: H302-H314
- Declaração de Advertência: P261-P280-P305+P351+P338-P310
- PackingGroup:Ⅲ
- Condição de armazenamento:Inert atmosphere,2-8°C(BD233673)
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0029-250mg |
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- |
86631-56-3 | 98%,99%e.e. | 250mg |
¥512.1 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0029-1g |
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- |
86631-56-3 | 98%,99%e.e. | 1g |
¥1535.4 | 2024-07-19 | |
| Chemenu | CM230234-5g |
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene |
86631-56-3 | 98% | 5g |
$350 | 2021-08-04 | |
| Chemenu | CM230234-10g |
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene |
86631-56-3 | 98% | 10g |
$534 | 2021-08-04 | |
| Alichem | A219003848-5g |
(1R)-2,2'-bis(bromomethyl)-1,1'-Binaphthalene |
86631-56-3 | 95% | 5g |
$495.07 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL289-250mg |
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- |
86631-56-3 | 97% | 250mg |
640CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL289-50mg |
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- |
86631-56-3 | 97% | 50mg |
115.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL289-1g |
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- |
86631-56-3 | 97% | 1g |
1384.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854030-1g |
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene |
86631-56-3 | ≥98%,99%e.e. | 1g |
¥2,160.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854030-250mg |
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene |
86631-56-3 | ≥98%,99%e.e. | 250mg |
¥836.00 | 2022-08-31 |
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Método de produção
Método de produção 1
Método de produção 2
2.1 Solvents: Benzene , Acetonitrile
3.1 Reagents: Nickel dichloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride
Método de produção 3
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Método de produção 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 3 h, rt → reflux
Método de produção 5
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 12 h, 80 °C
2.2 Reagents: Water
Método de produção 6
2.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride
Método de produção 7
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; 2 h, 0 °C
Método de produção 8
2.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride
Método de produção 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 °C
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; 18 h, 20 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Método de produção 10
1.2 0 °C; 5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 30 min, 0 °C; 20 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt; 2 h, reflux
Método de produção 11
1.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; 2 h, 0 °C
Método de produção 12
Método de produção 13
Método de produção 14
1.2 Solvents: tert-Butyl methyl ether ; rt; 15 min, rt; 30 min, reflux
1.3 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: tert-Butyl methyl ether ; 55 °C; 45 min, 55 °C; 55 °C → rt; 18 h, rt; rt → 4 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; < 10 °C; 18 h, rt
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Ethyl acetate ; 15 min, rt
2.2 Catalysts: Azobisisobutyronitrile ; rt → 65 °C; 3.5 h, 65 °C; 65 °C → 25 °C
2.3 Solvents: Water ; 18 h, rt; 1 h, rt → 1.5 °C
Método de produção 15
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ; rt → 35 °C
1.3 Solvents: tert-Butyl methyl ether ; 35 °C → reflux; 1 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Cyclohexane ; rt → reflux; 3 h, reflux
Método de produção 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt; 2 h, reflux
Método de produção 17
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Hexane ; rt; 2 h, reflux
Método de produção 18
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; 2 h, 0 °C
Método de produção 19
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 6 h, 80 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 12 h, 80 °C
2.2 Reagents: Water
Método de produção 20
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; 2 h, 0 °C
Método de produção 21
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Método de produção 22
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; rt → 0 °C; 0 °C; 0 °C → reflux; 19 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 3 h, rt → reflux
Método de produção 23
2.1 Reagents: Nickel dichloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride
Método de produção 24
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 15 min, 0 °C
1.3 Solvents: Dimethylformamide ; 0 °C; 0 °C → 60 °C; 6 h, 60 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6, cooled
1.5 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ; 72 h, reflux
2.1 Reagents: Tetrabutylammonium iodide , Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride , 2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 45 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, 0 °C
3.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; 2 h, 0 °C
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Raw materials
- 1-Chloro-7-methoxy-2-naphthalenecarboxaldehyde
- boric acid-carbon
- (R)-2,2'-Dimethyl-1,1'-binaphthyl
- 1,1'-binaphthalene, 2,2'-dimethyl-
- 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-
- 7-Bromo-1-tetralone
- Methanesulfonic acid,1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester
- [1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- (R)-1,1'-Binaphthalene-2,2'-diyl Bis(trifluoromethanesulfonate)
- (1R)-[1,1'-Binaphthalene]-2,2'-diol
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Trifluoromethanesulfonic Anhydride
- 1-Bromo-2-naphthaldehyde
- 1-Bromo-2-methylnaphthalene
- Magnesium,bromo(2-methyl-1-naphthalenyl)-
- 2-Naphthalenecarboxaldehyde,1-chloro-
- 1,1'-Binaphthyl-2,2'-dimethanol
- 3H-Dinaphth[2,1-c:1′,2′-e]azepinium, 4,5-dihydro-4-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-4-methyl-, bromide, (11bR)-
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Preparation Products
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Fornecedores
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Literatura Relacionada
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Informações adicionais sobre 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
Estudo Recentemente Publicado Sobre o Composto 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- (CAS 86631-56-3)
Recentemente, um estudo pioneiro foi publicado na revista "Journal of Medicinal Chemistry", focando no composto 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- (identificado pelo número CAS 86631-56-3). Este composto tem despertado grande interesse na comunidade científica devido às suas propriedades promissoras em aplicações terapêuticas.
O estudo teve como objetivo investigar a atividade biológica do composto em modelos celulares de câncer. Os resultados demonstraram que o 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- apresentou atividade significativa contra células tumorais, com índice de letalidade celular superior a 90% em concentrações submicromolares. Esses achados sugerem que o composto pode ser um candidato promissor para o desenvolvimento de novos fármacos antineoplásicos.
Adicionalmente, os pesquisadores exploraram a cinética do composto em modelos animais de xenografts. Os resultados indicaram biodisponibilidade satisfatória e perfil farmacocinético favorável. O composto mostrou capacidade de inibição do crescimento tumoral em modelos murinos sem apresentar toxicidade significativa nos órgãos saneantes.
A pesquisa também abordou a possível via molecular envolvida no mecanismo de ação do composto. Análises de expressão gênica e Western blotting revelaram que o 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- induz a ativação do p53 e a subsequente via apoptótica nas células tumorais. Esses achados fornecem insights valiosos sobre os mecanismos subjacentes à sua atividade antitumoral.
Os autores concluíram que o composto CAS 86631-56-3 merece atenção adicional em estágios posteriores de desenvolvimento pré-clínico e clínico. Eles sugerem que estudos adicionais devem ser realizados para avaliar sua eficácia em outros modelos patológicos e para explorar possíveis combinações terapêuticas.
Este trabalho representa um avanço significativo na área da quimioterapia baseada em compostos binápiclicos e abre novas perspectivas para o tratamento de doenças oncológicas refratárias.
86631-56-3 (1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-) Produtos relacionados
- 88986-01-0(Phenanthrene, 9-[2-(bromomethyl)phenyl]-)
- 135325-62-1(Fluoranthene,1-(bromomethyl)-)
- 54130-90-4(1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-)
- 104463-80-1(Anthracene, 9-[2,6-bis(bromomethyl)phenyl]-)
- 138982-82-8(Fluoranthene, 1,6,7,10-tetrakis(bromomethyl)-)
- 80603-34-5(Phenanthrene, 9-[2-(bromomethyl)-1-naphthalenyl]-)
- 61684-55-7(Naphthalene, 2-[(bromomethyl)phenyl]-)
- 77061-07-5(Fluoranthene,7-(bromomethyl)-)
- 662143-35-3(Naphthalene, 1-[2,6-bis(bromomethyl)phenyl]-)
- 37803-02-4(2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene)